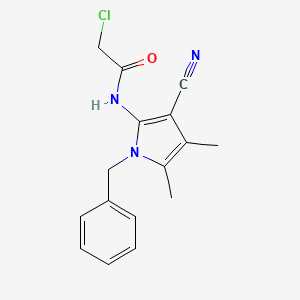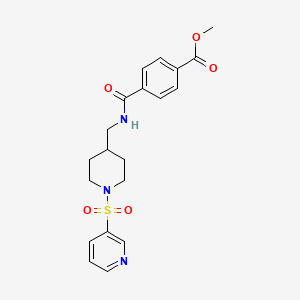
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide”, also known as TPC or TPC-1, is a small molecule inhibitor of the BRAFV600E and RET kinases. It belongs to the class of compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of such compounds often involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.33. It is a small molecule inhibitor, which suggests it has the ability to penetrate cell membranes and interact with intracellular targets.Wissenschaftliche Forschungsanwendungen
Antinociceptive Agents
Compounds with a 1,3,4-thiadiazole moiety have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . They have shown significant effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown significant antimicrobial activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Anticancer Agents
Some 1,3,4-thiadiazole derivatives have shown significant in vitro anticancer activity . The replacement of the phenyl group in the parent compound by a furan ring has led to a significant increase in anticancer activity .
Inhibitors of the IL-6/JAK/STAT3 Pathway
Compounds with a 1,3,4-thiadiazole moiety have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in various physiological processes and is often dysregulated in diseases such as cancer .
Anti-Inflammatory Agents
1,3,4-thiadiazole derivatives have been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition of paw edema, a common model of inflammation .
Functional Molecular Materials
1,2,5-thiadiazole derivatives have potential use in the construction of functional molecular materials . They have unique structure, properties, and reactivity, which make them suitable for various applications in chemistry and material sciences .
Zukünftige Richtungen
Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and in medicaments. They play important roles in the human body and have great biological qualities . Therefore, the future research directions could involve exploring the potential therapeutic applications of this compound, as well as developing new synthesis methods and studying its chemical reactions in more detail.
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h8-10H,1-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJBDQTJNZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2793901.png)
![1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2793904.png)
![2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2793905.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2793906.png)



![3-cyclopropyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2793913.png)
![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2793914.png)

![3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2793918.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2793921.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)